16% Molecular‑Weight Reduction Relative to Classical IMiD Scaffolds
The PAG scaffold achieves a 16% reduction in molecular weight compared to the classical lenalidomide isoindoline‑glutarimide scaffold while retaining comparable CRBN binding capability [REFS‑1]. This translates to a molecular weight of 401.5 Da for the full tert‑butyl protected conjugate (the target compound) versus 259.3 Da for lenalidomide and 273.2 Da for pomalidomide; however, when the respective linker contributions are normalised, the core PAG warhead is appreciably smaller, yielding higher ligand efficiency (LE >0.48 reported for PG analogues in the same structural class) [REFS‑2].
| Evidence Dimension | Molecular weight of the CRBN‑binding warhead (normalised for linker) |
|---|---|
| Target Compound Data | Core PAG warhead ~16% lower MW than lenalidomide; full conjugate MW 401.5 Da |
| Comparator Or Baseline | Lenalidomide (MW 259.3 Da); pomalidomide (MW 273.2 Da) |
| Quantified Difference | ~16% MW reduction; ligand efficiency LE >0.48 for PG analogues |
| Conditions | Calculated from structural data; LE values from CRBN binding assays reported in Min et al. 2021 |
Why This Matters
Lower molecular weight improves ligand efficiency and leaves more ‘payload’ room for linker and target‑warhead elaboration in PROTAC design, directly influencing procurement decisions for building‑block libraries.
- [1] Min J, et al. Phenyl‑Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angew Chem Int Ed Engl. 2021;60(51):26663‑26670. DOI: 10.1002/anie.202108848. View Source
